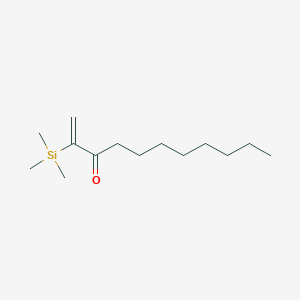![molecular formula C17H12F6O B14403578 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 86767-11-5](/img/structure/B14403578.png)
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products Formed:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and trifluoromethyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene
- 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
- Benzene, 1-ethynyl-4-methoxy-
Comparison: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which can enhance its chemical stability and biological activity compared to similar compounds. The trifluoromethyl groups also contribute to the compound’s lipophilicity, potentially affecting its solubility and bioavailability .
Eigenschaften
CAS-Nummer |
86767-11-5 |
|---|---|
Molekularformel |
C17H12F6O |
Molekulargewicht |
346.27 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C17H12F6O/c1-10(11-3-5-15(24-2)6-4-11)12-7-13(16(18,19)20)9-14(8-12)17(21,22)23/h3-9H,1H2,2H3 |
InChI-Schlüssel |
FFQFSECMAMOSOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)


